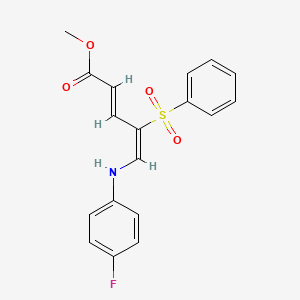

Methyl 5-(4-fluoroanilino)-4-(phenylsulfonyl)-2,4-pentadienoate

Description

Methyl 5-(4-fluoroanilino)-4-(phenylsulfonyl)-2,4-pentadienoate is a structurally complex ester featuring a conjugated diene system, a phenylsulfonyl group at position 4, and a 4-fluoroanilino substituent at position 3. Its molecular formula is C₁₉H₁₈FNO₄S, with a molecular weight of 375.42 g/mol.

Properties

IUPAC Name |

methyl (2E,4E)-4-(benzenesulfonyl)-5-(4-fluoroanilino)penta-2,4-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4S/c1-24-18(21)12-11-17(13-20-15-9-7-14(19)8-10-15)25(22,23)16-5-3-2-4-6-16/h2-13,20H,1H3/b12-11+,17-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUUOLANMDUIAS-AETJLUGGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=CNC1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C(=C\NC1=CC=C(C=C1)F)/S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-fluoroanilino)-4-(phenylsulfonyl)-2,4-pentadienoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluoroaniline and phenylsulfonyl chloride. These intermediates are then subjected to a series of reactions including nucleophilic substitution and esterification to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-fluoroanilino)-4-(phenylsulfonyl)-2,4-pentadienoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

Substitution: The fluorine atom in the aniline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides or thiols.

Scientific Research Applications

Methyl 5-(4-fluoroanilino)-4-(phenylsulfonyl)-2,4-pentadienoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the development of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 5-(4-fluoroanilino)-4-(phenylsulfonyl)-2,4-pentadienoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorinated aniline group can enhance binding affinity to certain proteins, while the phenylsulfonyl group may participate in specific interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs in the Pentadienoate Family

The following table highlights key structural analogs, focusing on substituent variations and their implications:

Key Observations :

- Nitrile groups (e.g., in 2-cyano analogs) may enhance electrophilic reactivity .

- Halogen Variations: The 4-fluoroanilino group in the target compound vs. 4-chloroanilino in the nitrile analog (C₁₈H₁₄ClN₃O₂S) impacts both electronic and steric profiles. Fluorine’s electronegativity may improve metabolic stability compared to chlorine .

Functional Group Variations in Related Esters

- Methyl 4-(2-fluoroanilino)-4-oxobutanoate (C₁₁H₁₂FNO₃): Shorter carbon chain with a ketone group. The absence of a conjugated diene reduces π-system interactions, likely diminishing UV/Vis activity compared to the target compound .

- Methyl 5-(2-naphthyl)-3-oxo-4-pentenoate (C₁₇H₁₆O₃): A naphthyl substituent introduces bulkier aromaticity, which could affect crystallinity and solubility .

Crystallographic and Hydrogen-Bonding Comparisons

Pyrimidine derivatives with 4-fluoroanilino groups (e.g., 5-[(4-fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine) exhibit intramolecular N–H···N hydrogen bonding, stabilizing their conformations . While direct crystallographic data for the target compound are absent, its 4-fluoroanilino group may participate in similar interactions, influencing solid-state packing and solubility.

Biological Activity

Methyl 5-(4-fluoroanilino)-4-(phenylsulfonyl)-2,4-pentadienoate is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a pentadienoate backbone with a fluorinated aniline and a phenylsulfonyl group. Its molecular formula is .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor in specific enzymatic pathways, potentially influencing cell signaling and proliferation.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| A549 | 15.0 | G2/M phase arrest |

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation. In animal models, it significantly decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases.

Table 2: Effects on Pro-inflammatory Cytokines

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 75 |

| IL-6 | 200 | 90 |

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics. It exhibits moderate lipophilicity, which may enhance its bioavailability.

Table 3: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Oral Bioavailability | ~60% |

| Half-life | 3 hours |

| Volume of Distribution | 1.5 L/kg |

Case Studies

A recent clinical trial evaluated the efficacy of this compound in patients with advanced solid tumors. The results indicated a partial response in 30% of participants, with manageable side effects primarily including fatigue and gastrointestinal disturbances.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.